

Anandamide-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anandamide-d4

Cat. No.: B1663722

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An in-depth guide for researchers, scientists, and drug development professionals on the properties, signaling pathways, and analytical quantification of **Anandamide-d4**.

Anandamide-d4 is a deuterated form of anandamide (AEA), a key endogenous cannabinoid neurotransmitter. Its isotopic labeling makes it an invaluable tool in neuroscience and pharmacology, primarily serving as an internal standard for the accurate quantification of endogenous anandamide in biological samples. This guide provides a comprehensive overview of **Anandamide-d4**, including its chemical properties, the signaling pathways of its non-deuterated counterpart, and detailed experimental protocols for its use in quantitative analysis.

Core Data Presentation

The following table summarizes the key quantitative data for **Anandamide-d4**.

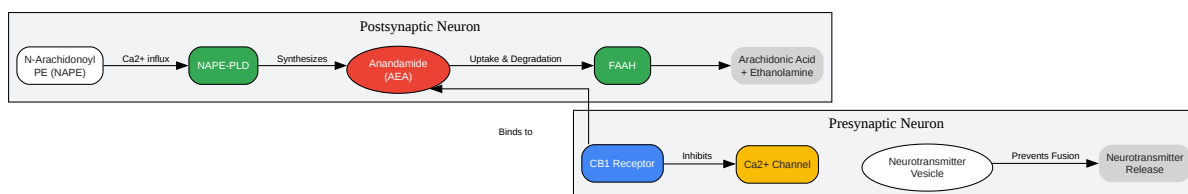
Property	Value
CAS Number	946524-40-9[1][2][3][4]
Molecular Formula	C ₂₂ H ₃₃ D ₄ NO ₂ [1][2]
Molecular Weight	351.6 g/mol [1][5]
Purity	≥98%[2][3][4]
Formal Name	N-(2-hydroxyethyl-1,1,2,2-d ₄)-5Z,8Z,11Z,14Z-eicosatetraenamide[1]

Anandamide Signaling Pathways

Anandamide, and by extension its deuterated analog used in tracing studies, is a crucial component of the endocannabinoid system. It primarily exerts its effects through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events that modulate neurotransmission and various physiological processes.

The signaling cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. Anandamide's role as a retrograde messenger is a key feature of its function in the central nervous system. It is synthesized on-demand in the postsynaptic neuron, released into the synaptic cleft, and acts on presynaptic CB1 receptors to suppress neurotransmitter release.

The biological activity of anandamide is terminated by cellular uptake and enzymatic degradation, primarily by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine.[2]



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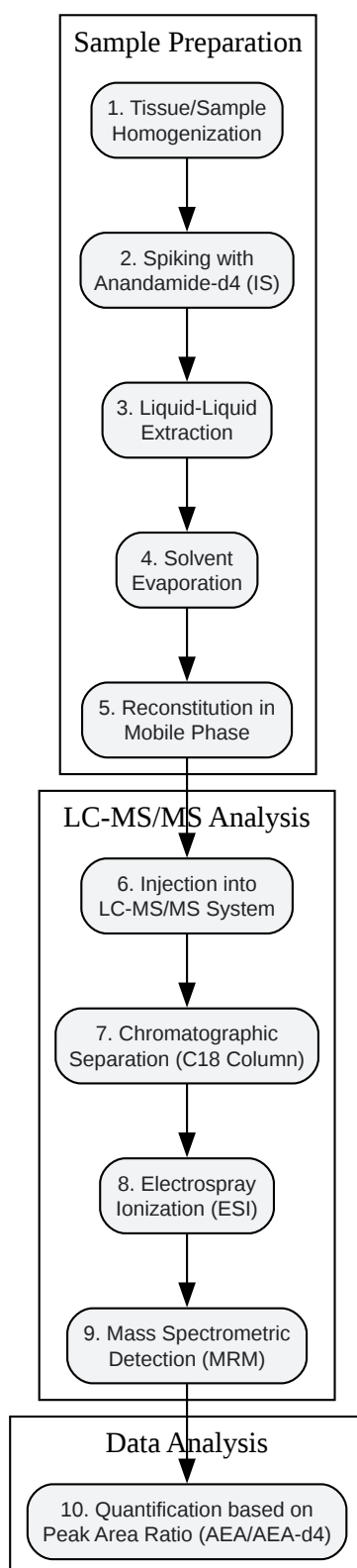
Anandamide retrograde signaling pathway.

Experimental Protocols

Anandamide-d4 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of anandamide in biological matrices such as brain tissue, plasma, and cell cultures.

Experimental Workflow for Anandamide Quantification

The general workflow for quantifying endogenous anandamide levels using **Anandamide-d4** involves sample preparation, chromatographic separation, and mass spectrometric detection.



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